molecular formula C9H8N2O5 B3283101 Methyl 3-carbamoyl-4-nitrobenzoate CAS No. 76143-34-5

Methyl 3-carbamoyl-4-nitrobenzoate

Cat. No. B3283101
CAS RN: 76143-34-5
M. Wt: 224.17 g/mol
InChI Key: SYMOILOVJDGPKX-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-4-nitrobenzoate is a chemical compound with the molecular formula C9H8N2O5 . It falls under the category of esters . The CAS Number for this compound is 76143-34-5 .


Synthesis Analysis

The synthesis of Methyl 3-carbamoyl-4-nitrobenzoate could potentially involve the nitration of methyl benzoate . Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . In this process, methyl benzoate is nitrated, and the reaction is regioselective, producing predominantly methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 3-carbamoyl-4-nitrobenzoate can be represented by the InChI code: 1S/C9H8N2O5/c1-16-9(13)5-2-3-6(8(10)12)7(4-5)11(14)15/h2-4H,1H3,(H2,10,12) . The molecular weight of this compound is 224.17 .


Chemical Reactions Analysis

The nitration of methyl benzoate, a potential precursor to Methyl 3-carbamoyl-4-nitrobenzoate, involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . This reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

Methyl 3-carbamoyl-4-nitrobenzoate has a molecular weight of 224.17 . It is categorized as an ester .

properties

IUPAC Name

methyl 3-carbamoyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)5-2-3-7(11(14)15)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMOILOVJDGPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273941
Record name Methyl 3-(aminocarbonyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carbamoyl-4-nitrobenzoate

CAS RN

76143-34-5
Record name Methyl 3-(aminocarbonyl)-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76143-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(aminocarbonyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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